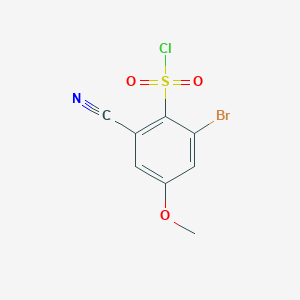![molecular formula C9H20ClNO B1484863 Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride CAS No. 2098062-28-1](/img/structure/B1484863.png)
Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride
Vue d'ensemble
Description
“Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” is a chemical compound that finds diverse applications in scientific research1. Its multifunctionality allows for investigation in areas like pharmaceuticals, organic synthesis, and material science1.
Synthesis Analysis
The synthesis of “Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” is not explicitly mentioned in the available resources. However, related compounds such as “2- (2-Methyl-1,3-dioxolan-2-yl)-2-propanol” are available2, which might suggest potential synthetic pathways.Molecular Structure Analysis
The exact molecular structure of “Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” is not provided in the available resources. However, related compounds such as “2-methyl-2- (oxolan-2-yl)propanal” have a molecular weight of 142.23, which might provide some insights into the molecular structure of the compound .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” are not detailed in the available resources. Further research and experimentation would be required to elucidate this information.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” are not detailed in the available resources. However, related compounds such as “(oxolan-2-yl)methylamine” have an InChI key of PELLLKANMONICH-UHFFFAOYSA-N4, which might provide some insights into the properties of the compound .Applications De Recherche Scientifique
Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide insights into the methodologies for creating analogs with potential applications in various fields, including pharmaceutical chemistry. For instance, the synthesis of 5-(α-Amino-ω-phenylalkyl)-2-methyl-1-benzoxolanes through catalytic hydrogenation and their subsequent characterization highlight the process of developing compounds with local anesthetic activity, suggesting avenues for novel anesthetic agents (Daukshas et al., 1995).
Pharmacological Potential
The study of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) as a κ-opioid receptor antagonist demonstrates the potential therapeutic applications of methylamine derivatives in treating conditions like depression and addiction. This highlights the compound's selectivity and efficacy, indicating a promising approach for developing new treatments (Grimwood et al., 2011).
Antimicrobial Activities
The application of 2-arylhydrazononitriles in the synthesis of heterocyclic substances with promising antimicrobial activities against various bacterial strains and yeast suggests the role of methylamine derivatives in developing new antimicrobial agents. This underscores the versatility of such compounds in addressing infectious diseases (Behbehani et al., 2011).
Environmental and Industrial Applications
The stability of aqueous amine solutions, including those related to methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride, in CO2 capture and sequestration processes is significant for environmental management and industrial applications. Studies on the thermal and oxidative degradation of these solutions in the presence of CO2 provide crucial information for optimizing CO2 capture technologies, contributing to efforts in reducing greenhouse gas emissions (Bougie & Iliuta, 2014).
Green Chemistry Applications
The development of green synthesis methods for primary, secondary, and tertiary amides demonstrates the role of methylamine derivatives in sustainable chemistry. Using magnetic nanoparticles as recyclable catalysts for the efficient synthesis of amides from methylarenes and amine hydrochloride salts emphasizes the importance of environmentally friendly chemical processes (Eidi & Kassaee, 2016).
Safety And Hazards
Orientations Futures
“Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride” finds diverse applications in scientific research, particularly in areas like pharmaceuticals, organic synthesis, and material science1. Its multifunctionality makes it an indispensable tool for cutting-edge studies1. As such, future research could explore new applications and synthesis methods for this compound.
Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
N,2-dimethyl-2-(oxolan-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,7-10-3)8-4-5-11-6-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLLJMLPDDDXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C1CCOC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-{[(5-Methylfuran-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484780.png)

![trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484782.png)




![2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol](/img/structure/B1484792.png)





